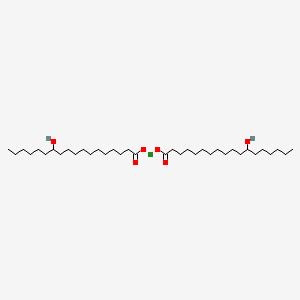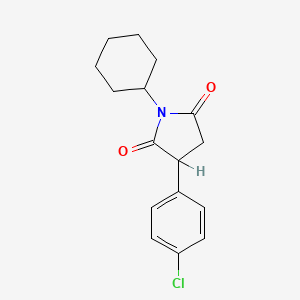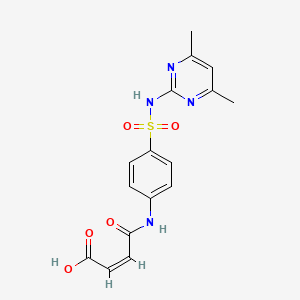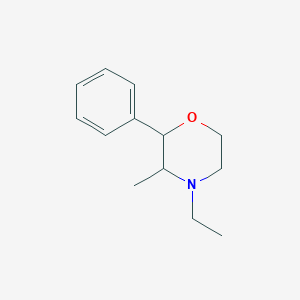
N-Ethylphenmetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylphenmetrazine is a synthetic stimulant compound that belongs to the phenylmorpholine class It is structurally related to phenmetrazine, a stimulant that was previously used as an appetite suppressant but was withdrawn from the market due to its potential for abuse
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylphenmetrazine typically involves the alkylation of phenmetrazine. One common method is the reaction of phenmetrazine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethylphenmetrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Phenmetrazine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethylphenmetrazine has been explored for various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies on its effects on neurotransmitter systems help in understanding the mechanisms of stimulant drugs.
Medicine: Research on its pharmacological properties contributes to the development of new therapeutic agents.
Industry: It is used in the synthesis of other chemical compounds and as a standard in quality control processes.
Mécanisme D'action
N-Ethylphenmetrazine exerts its effects primarily by acting as a norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters into the synaptic cleft, leading to enhanced stimulation of the central nervous system. This mechanism is similar to that of other stimulant drugs, resulting in increased alertness, energy, and euphoria.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenmetrazine: The parent compound, used as an appetite suppressant.
Phendimetrazine: A prodrug of phenmetrazine, used for weight loss.
Amphetamines: A class of stimulant drugs with similar mechanisms of action.
Uniqueness
N-Ethylphenmetrazine is unique in its structural modification, which provides distinct pharmacokinetic properties compared to its parent compound, phenmetrazine. This modification can result in differences in potency, duration of action, and side effect profile, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
92196-09-3 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
4-ethyl-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-3-14-9-10-15-13(11(14)2)12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3 |
Clé InChI |
ZOMTUQAEMGCZPK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


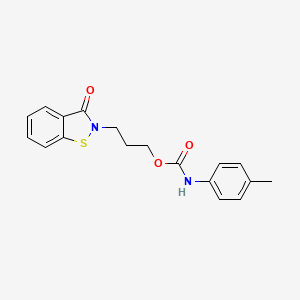

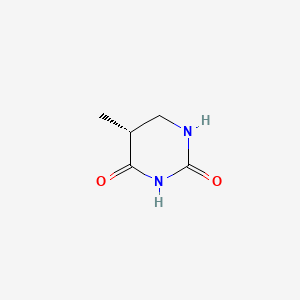

![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanone](/img/structure/B12709884.png)
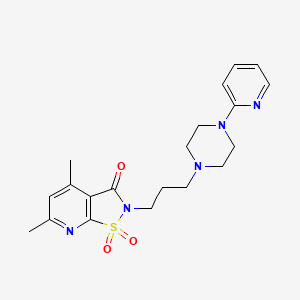


![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)

